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molecular formula C14H12BrN3O B8623066 6-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-b]pyridine CAS No. 827602-66-4

6-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-b]pyridine

Cat. No. B8623066
M. Wt: 318.17 g/mol
InChI Key: DFYXIXOWAHRERH-UHFFFAOYSA-N
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Patent
US07250417B2

Procedure details

To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (500 mg, 2.52 mmol) and 1-chloromethyl-4-methoxy-benzene (394.6 mg, 2.52 mmol) in DMF (10 mL) was added Cs2CO3 (902 mg, 2.77 mmol). The reaction mixture was stirred at room temperature for 2 hours, and then partitioned between EtOAc and water. The organic layer was dried over MgSO4, and concentrated. The residue was purified on a silica gel column eluting with EtOAc-Hexane to provide 6-bromo-1-(4-methoxy-benzyl)-1H-imidazo[4,5-b]pyridine (450 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
394.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
902 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH:9]=[N:8][C:5]2=[N:6][CH:7]=1.Cl[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH2:12][C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[CH:9]=[N:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N=CN2
Name
Quantity
394.6 mg
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Cs2CO3
Quantity
902 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc-Hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=CN2CC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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